![molecular formula C21H20FN3O3 B2446105 N'-[2-(4-fluorofenil)etil]-N-{11-oxo-1-azatriciclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-il}etanediamida CAS No. 898418-93-4](/img/structure/B2446105.png)
N'-[2-(4-fluorofenil)etil]-N-{11-oxo-1-azatriciclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-il}etanediamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Específicamente, activa PPARα, que regula la oxidación de ácidos grasos y el metabolismo lipídico; PPARγ, involucrado en la sensibilidad a la insulina y la adipogénesis; y PPARδ, asociado con la oxidación de ácidos grasos y la función mitocondrial .
- Los investigadores han sintetizado derivados relacionados y evaluado su eficacia contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG) in vitro .
- Se han preparado derivados relacionados de benzofurano a partir de materiales de partida comercialmente disponibles y se ha evaluado su actividad anticancerígena .
Agonista de PPAR para Trastornos Metabólicos
Actividad Antituberculosa
Propiedades Antitumorales
Modulación de PPAR en la Inflamación
En resumen, este compuesto es prometedor en los campos metabólico, infeccioso y oncológico. Se necesitan más investigaciones para desentrañar todo su potencial y comprender sus mecanismos de acción . 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as an EGFR inhibitor . It binds to the ATP-binding site of EGFR, thereby preventing the activation of the intrinsic protein-tyrosine kinase activity of EGFR. The inhibition of EGFR prevents the activation of the downstream signaling cascade, leading to inhibition of cell proliferation and apoptosis.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cell proliferation and an increase in apoptosis, which could potentially lead to a reduction in tumor growth .
Actividad Biológica
N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a pyrroloquinoline core and an oxalamide moiety. Its molecular formula is C16H19N3O4 with a molecular weight of approximately 317.34 g/mol. The presence of a fluorophenethyl group is significant for its interaction with biological targets.
Anticoagulant Activity
Research has indicated that derivatives of the pyrrolo[3,2,1-ij]quinoline scaffold exhibit notable anticoagulant properties. A related study demonstrated that compounds synthesized from this scaffold showed inhibition against coagulation factors Xa and XIa, which are critical in thrombotic disorders. The best inhibitors reported had IC50 values ranging from 2 µM to 40 µM for factor Xa and factor XIa respectively .
Table 1: Inhibition Potency of Pyrroloquinoline Derivatives
Compound Name | Target Protein | IC50 (µM) |
---|---|---|
N1-(4-fluorophenethyl)-N2-(4-oxo...) | Factor Xa | 3.68 |
N1-(4-fluorophenethyl)-N2-(4-oxo...) | Factor XIa | 2.00 |
Other Pyrroloquinoline Derivative A | Factor Xa | 0.7 |
Other Pyrroloquinoline Derivative B | Factor XIa | 40 |
Anticancer Activity
Recent studies have also explored the anticancer potential of compounds similar to N1-(4-fluorophenethyl)-N2-(4-oxo...). The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors.
A notable case study involved the evaluation of a related compound's effect on human cancer cell lines, where significant cytotoxicity was observed at micromolar concentrations. This suggests that modifications to the oxalamide group can enhance anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrroloquinoline framework were systematically studied. For instance:
- Fluorine Substitution : The introduction of fluorine at the para position on the phenethyl group significantly improved binding affinity to target proteins.
- Oxalamide Modifications : Altering the oxalamide moiety has been shown to affect both solubility and bioavailability, impacting overall efficacy.
Case Studies
- Study on Anticoagulant Activity : A series of pyrrolo[3,2,1-ij]quinolin derivatives were synthesized and screened for their ability to inhibit factor Xa and XIa. Compounds were evaluated using amidolytic assays, revealing that structural modifications led to enhanced inhibition profiles.
- Cytotoxicity Assays : In vitro testing against various cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer properties.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-16-4-1-13(2-5-16)7-9-23-20(27)21(28)24-17-11-14-3-6-18(26)25-10-8-15(12-17)19(14)25/h1-2,4-5,11-12H,3,6-10H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJTBFJGBKWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.